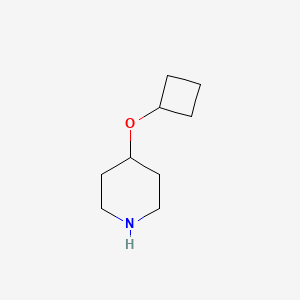

4-Cyclobutoxypiperidine

Übersicht

Beschreibung

4-Cyclobutoxypiperidine is a compound with the molecular formula C9H17NO . It is a synthetic fragment that plays a significant role in the pharmaceutical industry .

Synthesis Analysis

Piperidines, including 4-Cyclobutoxypiperidine, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Molecular Structure Analysis

The molecular weight of 4-Cyclobutoxypiperidine is 155.24 g/mol . Its IUPAC name is 4-cyclobutyloxypiperidine . The InChI representation of the molecule is InChI=1S/C9H17NO/c1-2-8(3-1)11-9-4-6-10-7-5-9/h8-10H,1-7H2 .

Physical And Chemical Properties Analysis

4-Cyclobutoxypiperidine has a molecular weight of 155.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 155.131014166 g/mol . The topological polar surface area of the compound is 21.3 Ų .

Wissenschaftliche Forschungsanwendungen

Metabolism in Drug Design : 4-Aminopiperidines, chemically related to 4-Cyclobutoxypiperidine, are metabolized by cytochrome P450 enzymes. This metabolism is crucial for drug design, as understanding the molecular interactions between these compounds and the enzyme's active site can lead to optimized drug metabolism (Sun & Scott, 2011).

Aza-Prins-Cyclization in Synthesis : A study on the synthesis of 4-hydroxypiperidines, which are structurally related to 4-Cyclobutoxypiperidine, demonstrates the use of aza-Prins-cyclization. This synthesis method is valuable for producing these compounds efficiently and with high selectivity (Yadav et al., 2009).

Synthesis of Cyclopropanated Derivatives : Research on the synthesis of cyclopropanated 4-hydroxypipecolic acid derivatives, related to 4-Cyclobutoxypiperidine, shows potential in drug discovery. These compounds are useful as conformational probes and in medicinal chemistry (Occhiato et al., 2011).

Analysis in Veterinary Medicine : A study on the analysis of tetracycline antibiotics in pig tissues, including their 4-epimers, highlights the application of 4-Cyclobutoxypiperidine-related compounds in veterinary medicine. The method developed provides insights into the residues of these compounds in edible tissues (Cherlet et al., 2003).

Cytochrome P450 Activation : A study identified specific human cytochrome P-450 enzymes involved in the activation of cyclophosphamide and ifosphamide, drugs structurally similar to 4-Cyclobutoxypiperidine. Understanding these enzymes can lead to better therapeutic strategies (Chang et al., 1993).

Metabolites of Dalfampridine : A study on the metabolites of dalfampridine (4-aminopyridine) in humans identifies the cytochrome P450 pathways responsible for its metabolism. This is relevant for understanding the metabolism of similar compounds (Caggiano & Blight, 2013).

Zukünftige Richtungen

While specific future directions for 4-Cyclobutoxypiperidine are not mentioned in the available literature, piperidines in general are a significant area of research in the pharmaceutical industry . The development of new synthesis methods and the discovery of new applications are potential future directions .

Eigenschaften

IUPAC Name |

4-cyclobutyloxypiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-2-8(3-1)11-9-4-6-10-7-5-9/h8-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUKMOFCAFBPAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclobutoxypiperidine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate hydrochloride](/img/structure/B1423027.png)

![methyl 4-methyl-3-{[(4-methyl-1H-imidazol-5-yl)methyl]amino}benzoate](/img/structure/B1423028.png)